molecular formula C6H6ClIN2O B13982670 2-Chloro-5-iodo-3-methoxypyridin-4-amine

2-Chloro-5-iodo-3-methoxypyridin-4-amine

Cat. No.: B13982670
M. Wt: 284.48 g/mol
InChI Key: DXGKQFBTRTWZHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-3-methoxypyridin-4-amine typically involves the halogenation of a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as described above. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of this compound in significant quantities .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6ClIN2O

Molecular Weight

284.48 g/mol

IUPAC Name

2-chloro-5-iodo-3-methoxypyridin-4-amine

InChI

InChI=1S/C6H6ClIN2O/c1-11-5-4(9)3(8)2-10-6(5)7/h2H,1H3,(H2,9,10)

InChI Key

DXGKQFBTRTWZHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1Cl)I)N

Origin of Product

United States

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